molecular formula C21H24N2O4S B12167239 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B12167239
M. Wt: 400.5 g/mol
InChI Key: XNSUQEIRDBTPIB-UHFFFAOYSA-N
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Description

The compound N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide features a 1H-indole-3-carboxamide core with two critical substituents:

  • A propan-2-yl (cumyl) group at the indole nitrogen (position 1), a moiety commonly associated with synthetic cannabinoids due to its role in receptor binding .
  • A 2-[(4-methoxyphenyl)sulfonyl]ethyl side chain linked to the carboxamide group, introducing sulfonyl and methoxyphenyl functionalities that may enhance solubility and metabolic stability compared to alkyl or fluorinated chains .

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonylethyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C21H24N2O4S/c1-15(2)23-14-19(18-6-4-5-7-20(18)23)21(24)22-12-13-28(25,26)17-10-8-16(27-3)9-11-17/h4-11,14-15H,12-13H2,1-3H3,(H,22,24)

InChI Key

XNSUQEIRDBTPIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide involves several steps. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which typically include 4-methoxybenzenesulfonyl chloride, indole-3-carboxylic acid, and isopropylamine.

    Reaction Conditions: The reaction conditions involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reaction.

    Stepwise Synthesis: The synthesis proceeds through a series of steps, including sulfonylation, amidation, and cyclization reactions.

Chemical Reactions Analysis

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyl or nitro groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name (Reference) Melting Point (°C) Rf Value IR Peaks (cm⁻¹) NMR Shifts (δ ppm, Notable Signals)
Target Compound N/A N/A Expected: ~1666 (C=O), ~1261 (S=O) Predicted: δ 7.5–8.0 (s, H-3 indole), δ 3.8 (OCH₃)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 1666.50 (C=O), 1535.34 (C-F) δ 12.33 (NHCO), δ 8.0 (H-3 indole)
40F-Cumyl-5F-PICA N/A N/A N/A N/A

Key Observations:

  • Melting Points: The absence of a benzophenone group in the target compound may result in a lower melting point compared to (249–250°C), as crystalline packing is disrupted by the flexible sulfonylethyl chain.
  • Spectroscopic Features: The target’s IR spectrum would likely show sulfonyl (S=O, ~1261 cm⁻¹) and carboxamide (C=O, ~1666 cm⁻¹) peaks, similar to . Its ¹H-NMR would distinguish the methoxy group (δ ~3.8) and indole H-3 proton (δ ~8.0) .

Pharmacological and Metabolic Considerations

  • Receptor Affinity: Cumyl-substituted indole-3-carboxamides (e.g., ) exhibit potent cannabinoid receptor agonism. The target’s sulfonylethyl group may modulate this activity by introducing polar interactions or altering metabolic pathways.
  • Metabolic Stability: Fluorinated side chains (e.g., 5-fluoropentyl in ) resist oxidative metabolism, prolonging half-lives.
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , using carbodiimide coupling (HATU/DIPEA) under mild conditions (0–25°C), contrasting with high-temperature reflux in .

Biological Activity

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide, identified by its CAS number 1574301-93-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC21H24N2O4S
Molecular Weight400.5 g/mol
StructureStructure

The compound exhibits its biological activity through various mechanisms, primarily targeting specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and phosphodiesterases, leading to altered cellular responses.

In Vitro Studies

  • Cytotoxicity : Initial cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Results indicate a significant reduction in cell viability at concentrations above the IC50 threshold, suggesting potential anti-cancer properties.
  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to elevate levels of cyclic nucleotides, which can lead to enhanced cellular signaling and therapeutic effects in conditions like asthma and erectile dysfunction.

In Vivo Studies

Recent animal model studies have highlighted the compound's efficacy in reducing tumor growth in xenograft models. These findings suggest that this compound could serve as a potential therapeutic agent for specific cancers.

Case Studies

Case Study 1: Anti-Cancer Activity
A study conducted on mice bearing human tumor xenografts demonstrated that administration of the compound led to a significant decrease in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory diseases, the compound was shown to reduce markers of inflammation in a murine model of arthritis. This suggests that it may have applications in treating chronic inflammatory conditions.

Research Findings

Recent literature reviews and experimental studies have compiled data on the biological activity of this compound:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for various biological targets are being determined through ongoing research. These values are crucial for understanding the potency and therapeutic window of the compound.
  • Mechanistic Insights : Further investigations into the molecular pathways affected by the compound are underway, with a focus on its interaction with specific proteins involved in cell signaling.

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